molecular formula C63H91N15O11S B8081555 Nonapeptide-1 (acetate salt)

Nonapeptide-1 (acetate salt)

Cat. No. B8081555
M. Wt: 1266.6 g/mol
InChI Key: SIETVBVGJPGIIS-UYTYCWBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonapeptide-1 (acetate salt) is a useful research compound. Its molecular formula is C63H91N15O11S and its molecular weight is 1266.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nonapeptide-1 (acetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonapeptide-1 (acetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Clinical Applications in Treatment : Leuprolide acetate, a synthetic nonapeptide, is a potent gonadotropin-releasing hormone receptor agonist used for diverse clinical applications. These include treatments for prostate cancer, endometriosis, uterine fibroids, central precocious puberty, and in vitro fertilization techniques. It suppresses gonadotrope secretion of luteinizing hormone and follicle-stimulating hormone, thus suppressing gonadal sex steroid production. It is also being tested for Alzheimer's disease, polycystic ovary syndrome, functional bowel disease, short stature, premenstrual syndrome, and as a contraceptive alternative (Wilson et al., 2007).

  • Nanotube Formation : Lanreotide, a synthetic octapeptide, forms liquid crystalline and monodisperse nanotubes when mixed with pure water. Its molecular and supramolecular organization relies on the lateral association of beta-sheet filaments made of peptide noncovalent dimers. This finding is significant for understanding the self-association mechanisms in peptide solutions (Valéry et al., 2004).

  • Separation Techniques : The separation properties of five nonapeptides have been investigated, demonstrating the feasibility of resolving these peptides and their by-products using reversed-phase materials. This research is crucial for routine quantitative analysis of nonapeptides (Krummen & Frei, 1977).

  • Pulmonary Delivery for Bioavailability : Studies on leuprolide acetate have shown that its unique aerosol formulations can improve its bioavailability when administered pulmonarily. This indicates a potential for systemic delivery of peptides through the pulmonary route (Adjei & Garren, 1990).

  • Ion Pairing and Lipophilicity : Research on leuprolide acetate has explored the effects of counterions on its distribution into octanol, providing insights into its lipophilicity and potential implications for dosage form development (Adjei et al., 1993).

  • High-Throughput Drug Release Assay : A study introduced fluorescence spectroscopy as a rapid, cost-effective, and sensitive method for the in vitro release assay of leuprolide acetate from liquid crystal formulations. This represents a significant advancement over conventional high-performance liquid chromatography methods (Báez-Santos et al., 2016).

  • Role in Social Behavior : Nonapeptides like vasotocin-family peptides are important in modulating social behavior across vertebrate taxa. They influence affiliation, bonding, and social cognition, suggesting their role in the evolution of diverse behavioral phenotypes (Goodson & Thompson, 2010).

properties

IUPAC Name

acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H87N15O9S.C2H4O2/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3;1-2(3)4/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67);1H3,(H,3,4)/t42-,44-,45-,46-,47+,48+,49-,50-,51-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIETVBVGJPGIIS-UYTYCWBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H91N15O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1266.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonapeptide-1 (acetate salt)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonapeptide-1 (acetate salt)
Reactant of Route 2
Nonapeptide-1 (acetate salt)
Reactant of Route 3
Nonapeptide-1 (acetate salt)
Reactant of Route 4
Nonapeptide-1 (acetate salt)
Reactant of Route 5
Nonapeptide-1 (acetate salt)
Reactant of Route 6
Nonapeptide-1 (acetate salt)

Citations

For This Compound
2
Citations
J Chen, H Li, B Liang, H Zhu - Advances in Dermatology and …, 2022 - termedia.pl
… keratinocyte cell line (HaCaT) cells and Human epidermal melanocytes (HEM) were exposed to UVA and treated with different concentrations of TPS or Nonapeptide-1 acetate salt (N-…
Number of citations: 3 www.termedia.pl
陈教全 - 2021 - 广州医科大学
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.